molecular formula C11H12N2O2S B1493301 (6-(thiophen-3-yl)-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazin-1-yl)methanol CAS No. 2098013-20-6

(6-(thiophen-3-yl)-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazin-1-yl)methanol

Cat. No. B1493301
CAS RN: 2098013-20-6
M. Wt: 236.29 g/mol
InChI Key: RFLZBNFEBCIADV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6-(Thiophen-3-yl)-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazin-1-yl)methanol, also known as 6-thiophenyl-5,6-dihydroimidazo[5,1-c][1,4]oxazin-1-ylmethanol, is an organic compound with a wide range of applications in scientific research. It is a heterocyclic aromatic compound, which is a type of aromatic ring composed of two or more different elements. This compound has been used in a variety of research fields, such as drug development, organic synthesis, and biochemistry. It is also used as an intermediate in the synthesis of other compounds. In

Scientific Research Applications

Catalysis and C-N Bond Formation

  • Ruthenium(II) Complexes as Catalysts : A study by Donthireddy et al. (2020) focused on the development of efficient ruthenium(II)-based catalysts incorporating heteroditopic N-heterocyclic carbene ligands for C-N bond formation via a hydrogen-borrowing strategy under solvent-free conditions. These catalysts demonstrated high efficiency across a wide range of substrates, emphasizing their potential in synthetic organic chemistry (Donthireddy et al., 2020).

Synthesis of Heterocyclic Compounds

  • Thieno[2,3-b]-Thiophene Derivatives : Mabkhot et al. (2010) described a facile method for synthesizing thieno[2,3-b]-thiophene derivatives, showcasing versatile synthetic routes that could potentially be applied to the synthesis of related compounds (Mabkhot et al., 2010).

Novel Materials and Luminescent Properties

  • Synthesis of Luminescent Materials : Volpi et al. (2017) investigated the synthesis of 1,3-diarylated imidazo[1,5-a]pyridine derivatives with notable Stokes' shift and quantum yields. This study could inform the development of luminescent materials using structurally similar compounds (Volpi et al., 2017).

Molecular Docking and Antiviral Activity

  • Antiviral Activity of Imidazo[1,2-a]pyridines : Lhassani et al. (1999) synthesized imidazo[1,2-a]pyridines with potential antiviral activity, highlighting the importance of structural optimization in designing bioactive compounds (Lhassani et al., 1999).

properties

IUPAC Name

(6-thiophen-3-yl-6,8-dihydro-5H-imidazo[5,1-c][1,4]oxazin-1-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2S/c14-4-9-10-5-15-11(3-13(10)7-12-9)8-1-2-16-6-8/h1-2,6-7,11,14H,3-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFLZBNFEBCIADV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OCC2=C(N=CN21)CO)C3=CSC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(6-(thiophen-3-yl)-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazin-1-yl)methanol
Reactant of Route 2
(6-(thiophen-3-yl)-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazin-1-yl)methanol
Reactant of Route 3
(6-(thiophen-3-yl)-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazin-1-yl)methanol
Reactant of Route 4
(6-(thiophen-3-yl)-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazin-1-yl)methanol
Reactant of Route 5
(6-(thiophen-3-yl)-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazin-1-yl)methanol
Reactant of Route 6
(6-(thiophen-3-yl)-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazin-1-yl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.